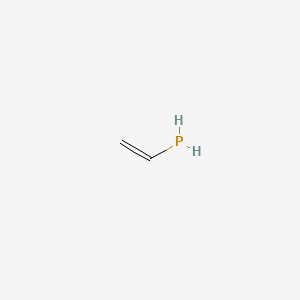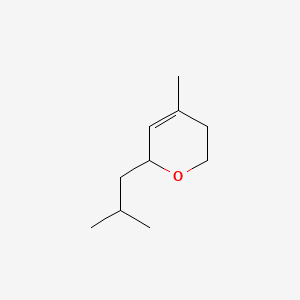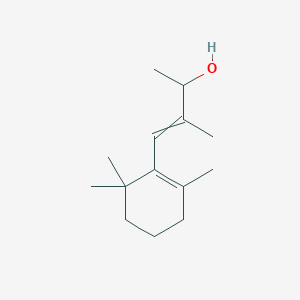
2-Cyclohexylaminomethylbenzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride typically involves the reaction of benzimidazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The dihydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to optimize yield and reduce production costs. Purification steps such as crystallization and filtration are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylaminomethylbenzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Cyclohexylaminomethylbenzimidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminomethylbenzimidazole dihydrochloride
- 2-Phenylbenzimidazole
- 2-Hydroxybenzimidazole
Uniqueness
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other benzimidazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
| 102516-92-7 | |
Formule moléculaire |
C14H21Cl2N3 |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
1H-benzimidazol-3-ium-2-ylmethyl(cyclohexyl)azanium;dichloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14;;/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17);2*1H |
Clé InChI |
UPDWTJYKDLUIEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[NH2+]CC2=[NH+]C3=CC=CC=C3N2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)


